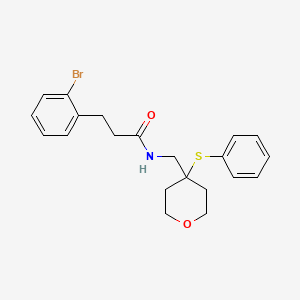

3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Description

3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a brominated aromatic propanamide derivative characterized by a tetrahydro-2H-pyran scaffold substituted with a phenylthio group and a propanamide side chain bearing a 2-bromophenyl moiety. The tetrahydro-2H-pyran core may enhance solubility compared to purely aromatic systems, while the phenylthio group could modulate lipophilicity and redox properties . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrNO2S/c22-19-9-5-4-6-17(19)10-11-20(24)23-16-21(12-14-25-15-13-21)26-18-7-2-1-3-8-18/h1-9H,10-16H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCZBDKSILZMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CCC2=CC=CC=C2Br)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and phenylthio intermediates. The key steps include:

Thioether Formation: The phenylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

Amide Bond Formation: The final step involves the coupling of the bromophenyl and phenylthio intermediates with a tetrahydropyran derivative to form the amide bond under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Phenyl derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(2-Bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and phenylthio groups may play a role in binding to the active site of enzymes, inhibiting their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

3-(2-Fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide ():

Replacing bromine with fluorine at the ortho position reduces steric bulk and alters electronic properties. Fluorine’s strong electron-withdrawing effect may enhance binding affinity to targets requiring polarization (e.g., kinases), whereas bromine’s larger size could improve van der Waals interactions in hydrophobic pockets. However, bromine may increase metabolic stability compared to fluorine due to reduced susceptibility to oxidative cleavage .- 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (): This compound features bromine on a methyl group rather than a phenyl ring, leading to distinct steric and electronic profiles.

Propanamide Derivatives with Heterocyclic Modifications

- The nitro and thioether groups in related derivatives (e.g., compound 28 in ) may enhance redox activity or susceptibility to enzymatic reduction, contrasting with the target compound’s simpler bromophenyl-tetrahydro-2H-pyran framework .

- Compounds with Indole/Imidazole Substituents (): Derivatives such as 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (compound 9) and 2-amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide (compound 11) feature heterocyclic side chains. These moieties likely improve target selectivity for serotonin receptors or kinases but may reduce metabolic stability due to oxidative degradation of indole/imidazole rings compared to the bromophenyl group .

Tetrahydro-2H-Pyran-Based Analogues

- N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (): This compound replaces the phenylthio group with a hydroxylated dihydroisoquinoline system. The hydroxyl and ether groups may improve aqueous solubility but reduce membrane permeability compared to the phenylthio substituent in the target compound. Additionally, the dihydroisoquinoline moiety could enhance binding to opioid or adrenergic receptors .

Key Research Findings and Hypothetical Data Table

Discussion of Functional Implications

- Halogen Effects : Bromine’s size and hydrophobicity may favor interactions with deep binding pockets (e.g., ATP sites in kinases), whereas fluorine’s electronegativity could optimize hydrogen-bonding networks .

- Heterocyclic vs. Aromatic Systems : Thiazole/indole rings offer diverse binding modes but may compromise stability, while the tetrahydro-2H-pyran scaffold balances rigidity and solubility .

- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling and sulfur alkylation, whereas nitro/thiazole-containing analogues require multi-step functionalization (e.g., ’s use of T3P® and DIPEA) .

Biological Activity

The compound 3-(2-bromophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic derivative that features a complex structure combining a bromophenyl moiety with a tetrahydropyran and a propanamide group. This article aims to explore its biological activity, particularly its pharmacological potential, mechanisms of action, and related case studies.

Chemical Structure

The chemical structure can be represented as follows:

This structure includes:

- A bromophenyl group, which is known for its role in enhancing biological activity.

- A tetrahydropyran ring, which contributes to the compound's stability and bioactivity.

- An amide linkage , which is crucial for interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways and enhancement of neurotrophic factors. For instance, tetrahydropyran derivatives have shown promise in treating neurodegenerative diseases like Alzheimer's disease by targeting multiple signaling pathways involved in neuronal survival and function .

- Antimicrobial Properties : Compounds containing thioether functionalities have demonstrated antimicrobial activity. The presence of the phenylthio group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes in pathogens .

- Anticancer Activity : Similar amide-containing compounds have been reported to exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Cholinesterase : Some derivatives of pyran compounds have been identified as moderate inhibitors of cholinesterase, which may contribute to their neuroprotective effects by increasing acetylcholine levels in the synaptic cleft .

- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which is significant for cell proliferation and survival .

Data Table: Biological Activities

Case Studies

- Neuroprotection in Alzheimer's Disease Models : A study demonstrated that a related tetrahydropyran derivative significantly improved cognitive function in mouse models of Alzheimer's disease by reducing amyloid-beta plaque formation and promoting neurogenesis .

- Antimicrobial Efficacy Testing : Another investigation evaluated the antimicrobial properties of thioether-substituted compounds against various bacterial strains, showing promising results with significant inhibition zones compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.